molecular formula C20H15N3O3 B7708674 N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide

N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide

Katalognummer: B7708674
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: PCLPPRPUOJCGRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention due to its potential therapeutic benefits in the treatment of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising results in preclinical studies.

Wirkmechanismus

BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide inhibits BTK by binding to the ATP-binding site, preventing the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide in lab experiments include its high selectivity for BTK, its potent anti-tumor activity, and its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide. These include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases.

Synthesemethoden

The synthesis of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the different chemical groups. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20170222618A1).

Wissenschaftliche Forschungsanwendungen

N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)furan-2-carboxamide has been the subject of several scientific studies, mainly focused on its potential use as a therapeutic agent in the treatment of cancer. The studies have shown that this compound is a potent inhibitor of BTK and has anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors.

Eigenschaften

IUPAC Name

N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-5-2-6-14(11-13)18-22-20(26-23-18)15-7-3-8-16(12-15)21-19(24)17-9-4-10-25-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPPRPUOJCGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.